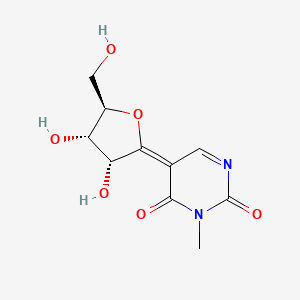![molecular formula C15H21BrN2O B12350917 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide CAS No. 2418521-61-4](/img/structure/B12350917.png)
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromadoline, also known as U-47931E, is an opioid analgesic that is selective for the μ-opioid receptor. It was developed by the Upjohn company in the 1970s. The compound has a potency that lies between that of codeine and morphine, being slightly stronger than pentazocine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromadoline involves the reaction of 4-bromobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for bromadoline are not well-documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Bromadoline undergoes several types of chemical reactions, including:
Oxidation: Bromadoline can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce demethylated derivatives.
Scientific Research Applications
Bromadoline has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Bromadoline is employed in research on pain management and the physiological effects of opioids.
Medicine: The compound is studied for its potential therapeutic uses in pain relief and anesthesia.
Industry: Bromadoline is used in the development of new analgesic drugs and in forensic toxicology to understand the effects of synthetic opioids
Mechanism of Action
Bromadoline exerts its effects by selectively binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. Upon binding, bromadoline activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cAMP levels, and decreased neurotransmitter release. This results in analgesic effects and pain relief .
Comparison with Similar Compounds
Bromadoline is related to several other synthetic opioids, including:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with similar potency and effects.
Spiradoline: Another opioid developed by the Upjohn company with similar receptor selectivity.
Uniqueness
Bromadoline’s uniqueness lies in its specific binding affinity for the μ-opioid receptor and its potency, which is higher than that of some other synthetic opioids like pentazocine .
Properties
CAS No. |
2418521-61-4 |
|---|---|
Molecular Formula |
C15H21BrN2O |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
InChI Key |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)





![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)

![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)

![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)

